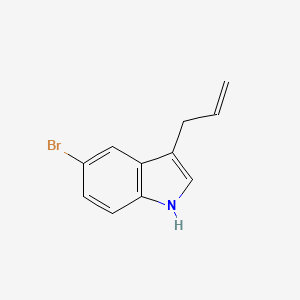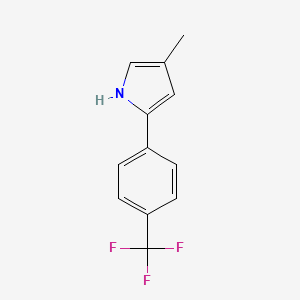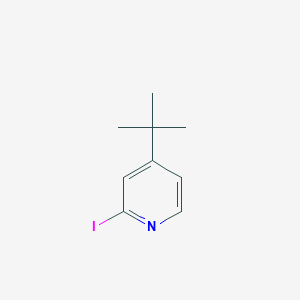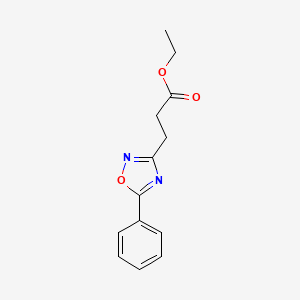
5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine: is a chemical compound belonging to the class of nitropyridines. This compound is characterized by the presence of an iodine atom at the 5th position, two methyl groups at the 4th and 6th positions, a nitro group at the 3rd position, and an amine group at the 2nd position on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the iodination of 4,6-dimethyl-3-nitropyridin-2-amine. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 4,6-dimethyl-3-amino-2-aminopyridine.
Oxidation: Formation of 4,6-dimethyl-3-nitropyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for their ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing its activity .
Comparación Con Compuestos Similares
- 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine
- 5-Chloro-4,6-dimethyl-3-nitropyridin-2-amine
- 5-Fluoro-4,6-dimethyl-3-nitropyridin-2-amine
Comparison: Compared to its bromine, chlorine, and fluorine analogs, 5-Iodo-4,6-dimethyl-3-nitropyridin-2-amine exhibits higher reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution .
Propiedades
Fórmula molecular |
C7H8IN3O2 |
|---|---|
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
5-iodo-4,6-dimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8IN3O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3,(H2,9,10) |
Clave InChI |
MQTVVOVIOOFXAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1I)C)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15333010.png)




![1-[2-(2-Aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl]urea](/img/structure/B15333037.png)
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15333038.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol](/img/structure/B15333053.png)

